molecular formula C13H14ClNO B8760768 4-(5-Chloro-1-benzofuran-2-yl)piperidine

4-(5-Chloro-1-benzofuran-2-yl)piperidine

Cat. No.: B8760768
M. Wt: 235.71 g/mol
InChI Key: SMTVIQNTGQBNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1-benzofuran-2-yl)piperidine (CAS 54403-14-4) is a high-value chemical building block in pharmaceutical research and development. This compound features a unique molecular architecture that combines a piperidine ring, a fundamental scaffold in medicinal chemistry, with a 5-chloro-benzofuran system . The piperidine ring is a privileged structure found in more than twenty classes of pharmaceuticals and is instrumental in constructing molecules with significant biological activity . This compound's primary research value lies in its potential as a key synthetic intermediate for designing novel bioactive molecules. The structural motif of a piperidine ring linked to a benzofuran is of high interest in neuroscience research, particularly in the design of ligands for central nervous system (CNS) targets . For instance, related structural frameworks have been investigated as histamine H3 receptor (H3R) antagonists/inverse agonists, which are being explored for their pro-cognitive effects and potential applications in treating neurodegenerative conditions such as Alzheimer's disease . The incorporation of the benzofuran group can enhance binding affinity and selectivity towards such biological targets. Researchers utilize this compound strictly as a synthetic precursor or a pharmacophore model in the discovery of new therapeutic agents. Its structure aligns with modern drug discovery strategies that leverage multi-target-directed ligands (MTDLs) to address complex diseases . All products are offered For Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)piperidine

InChI

InChI=1S/C13H14ClNO/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15H,3-6H2

InChI Key

SMTVIQNTGQBNBP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Cyclopentyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

This compound (from ) shares the benzofuran core but substitutes the 5-position with a cyclopentyl group and the 2-position with a 4-methylphenyl group. Unlike the target compound’s piperidine moiety, this analog uses a methylsulfinyl group at the 3-position. Synthesis involves cyclization and sulfoxidation steps, differing from the nucleophilic substitution and reduction methods used for piperidine-containing analogs (e.g., in ).

6-(5-Chloro-1-benzofuran-2-yl)-4-(4-hydroxyphenyl)-oxacyanopyridine Hybrids

These hybrids () integrate benzofuran and pyridine moieties. The 5-chloro-benzofuran component matches the target compound, but the oxacyanopyridine ring introduces additional hydrogen-bonding capabilities. Synthesis employs condensation reactions between benzofuran precursors and cyanopyridine derivatives, contrasting with the Pd/C-catalyzed reductions used in piperidine-functionalized analogs (). The hydroxyl group on the phenyl ring improves water solubility, a property less pronounced in the piperidine-based target compound .

Pharmacological and Physicochemical Properties

Compound Key Substituents Biological Activity Synthetic Method Key Reference
4-(5-Chloro-1-benzofuran-2-yl)piperidine 5-Cl, 2-piperidine Limited data; presumed neuromodulatory Nucleophilic substitution, Pd/C reduction
5-Cyclopentyl-2-(4-methylphenyl)-... 5-cyclopentyl, 3-methylsulfinyl Not reported; structural analogs show anticancer activity Cyclization, sulfoxidation
Oxacyanopyridine-benzofuran hybrids 5-Cl, oxacyanopyridine Antimicrobial (MIC: 2–8 µg/mL) Condensation, cyclization
Piperidine H3 antagonists () 4-heterocyclylalkoxy, piperidine Histamine H3 antagonism (neurological) Multi-step alkylation/acylation

Key Observations :

  • Antimicrobial Activity: The oxacyanopyridine-benzofuran hybrid () exhibits potent antimicrobial effects (MIC 2–8 µg/mL), likely due to the electron-deficient pyridine ring enhancing target interactions. The absence of such a moiety in this compound may limit similar activity unless paired with complementary functional groups .
  • The chlorine atom may improve binding to hydrophobic pockets in H3 receptors compared to unsubstituted analogs .
  • Solubility and Bioavailability: Piperidine-containing compounds generally exhibit higher solubility than purely aromatic analogs (e.g., 5-cyclopentyl-benzofuran in ), but the hydroxyl group in oxacyanopyridine hybrids () offers additional solubility advantages .

Preparation Methods

Reaction Overview

A widely cited method involves the use of a Grignard reagent to form the benzofuran-piperidine linkage. As described in patent WO2009011653A1, 2-bromo-4-chloroanisole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) to generate a Grignard intermediate. This intermediate reacts with a piperidine derivative (e.g., 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester) in the presence of copper(I) bromide dimethyl sulphide complex (CuBr·SMe₂) as a catalyst.

Key Steps :

  • Grignard Formation :
    2-Bromo-4-chloroanisole+iPrMgClArMgBr\text{2-Bromo-4-chloroanisole} + \text{iPrMgCl} \rightarrow \text{ArMgBr}

  • Copper-Catalyzed Coupling :
    ArMgBr+Spiro-piperidineCuBr\cdotpSMe24-(5-Chloro-1-benzofuran-2-yl)piperidine intermediate\text{ArMgBr} + \text{Spiro-piperidine} \xrightarrow{\text{CuBr·SMe}_2} \text{this compound intermediate}

Optimization Parameters

  • Temperature : 25–30°C for 20 minutes.

  • Solvent System : THF facilitates reagent solubility, while heptane induces crystallization during workup.

  • Yield : ~75% after purification via vacuum distillation.

Limitations

  • Requires strict anhydrous conditions.

  • Copper residues necessitate additional purification steps.

Acid-Catalyzed Cyclization of Hydroxy-Piperidine Precursors

Method Development

A two-step acid-mediated cyclization is reported in patents CN112552292B and US20180002305A1. Starting from 4-(5-chloro-2-methoxybenzyl)-4-hydroxypiperidine, the methoxy group is cleaved using hydrobromic acid (HBr) in acetic acid under reflux (6–8 hours). This step generates a reactive spirocyclic intermediate, which is subsequently treated with aqueous HCl to yield the target compound.

Reaction Scheme :

  • Demethylation :
    4-(5-Chloro-2-methoxybenzyl)-4-hydroxypiperidineHBr/AcOHSpiro-intermediate\text{4-(5-Chloro-2-methoxybenzyl)-4-hydroxypiperidine} \xrightarrow{\text{HBr/AcOH}} \text{Spiro-intermediate}

  • Cyclization :
    Spiro-intermediateHClThis compound\text{Spiro-intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Critical Parameters

  • Acid Concentration : 48% w/w HBr ensures complete demethylation.

  • Reaction Time : Prolonged reflux (≥6 hours) prevents incomplete cyclization.

  • Yield : 60–68% after recrystallization in acetonitrile.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

Palladium-Catalyzed Coupling

Recent advances employ Suzuki-Miyaura cross-coupling to introduce substituents on the benzofuran ring. For example, 5-chloro-1-benzofuran-2-boronic acid is reacted with 4-bromopiperidine using Pd(PPh₃)₄ as a catalyst.

Conditions :

  • Base : K₂CO₃ in a 1:1 mixture of dioxane/water.

  • Temperature : 80°C for 12 hours.

  • Yield : 53–60% after column chromatography.

Advantages

  • Tolerates electron-withdrawing groups (e.g., Cl, NO₂) on the benzofuran core.

  • Enables scalable synthesis of analogs for structure-activity studies.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
Grignard-Cu CouplingCuBr·SMe₂25–30°C75%95%High
Acid CyclizationHBr/AcOHReflux68%98%Moderate
Suzuki Cross-CouplingPd(PPh₃)₄80°C60%97%Low

Industrial-Scale Production Considerations

Cost Efficiency

  • The Grignard method is preferred for bulk synthesis due to low catalyst costs (~$50/kg for CuBr·SMe₂).

  • Acid cyclization requires expensive corrosion-resistant reactors, increasing capital expenditure.

Environmental Impact

  • Suzuki coupling generates Pd waste, necessitating recycling protocols.

  • Grignard methods produce Mg salts, which are non-toxic and easily disposable .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(5-Chloro-1-benzofuran-2-yl)piperidine and its analogs?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzofuran precursors and piperidine derivatives. For example, nucleophilic substitution or Suzuki-Miyaura coupling can introduce the benzofuran moiety to the piperidine ring. Post-synthetic modifications, such as chlorination at the 5-position of benzofuran, are achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions. Analytical validation via ¹H/¹³C NMR, HPLC, and HRMS is critical to confirm structural integrity and purity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For instance, ¹H NMR can confirm the integration ratio of aromatic protons (benzofuran) and piperidine CH₂ groups. HPLC with UV detection (e.g., at 254 nm) ensures ≥95% purity. Retention times and peak area consistency across multiple batches are monitored to validate reproducibility .

Q. What are the key structural features of this compound observed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the benzofuran and piperidine rings, which influence molecular conformation. For example, related benzofuran-piperidine hybrids exhibit dihedral angles of ~73°, with disorder in flexible substituents (e.g., ethyl groups) resolved using SHELX refinement software. Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in piperidine). Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities. For example, DFT-optimized structures using Gaussian or ORCA software provide theoretical chemical shifts to compare with experimental data. Cross-validation with X-ray structures is recommended .

Q. What strategies are used to evaluate the biological activity of this compound analogs in preclinical studies?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. ADME profiling includes metabolic stability (microsomal assays), permeability (Caco-2 cells), and plasma protein binding. For instance, benzofuran-piperidine hybrids are screened against antimicrobial targets (e.g., bacterial efflux pumps) using MIC (Minimum Inhibitory Concentration) assays. Dose-response curves and SAR (Structure-Activity Relationship) analysis guide lead optimization .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) identifies potential binding modes to targets like serotonin receptors. For example, piperidine nitrogen interactions with Asp116 (5-HT₂A receptor) are modeled to explain selectivity. MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Slow evaporation (e.g., using chloroform/methanol mixtures) promotes crystal growth. Disorder in flexible groups is managed via SHELXL refinement with PART instructions. For twinned crystals, HKL-3000 or XDS data integration resolves overlapping reflections. High-resolution data (≤1.0 Å) are preferred for accurate electron density mapping .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting bioactivity data for this compound across different studies?

  • Methodological Answer : Cross-laboratory validation using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) minimizes variability. Dose-range testing (e.g., 0.1–100 µM) and positive/negative controls (e.g., known inhibitors) ensure reliability. Meta-analysis of published IC₅₀ values and physicochemical descriptors (e.g., logD, PSA) identifies outliers .

Q. What analytical techniques resolve ambiguities in regiochemical assignments for substituted benzofuran-piperidine derivatives?

  • Methodological Answer : NOESY/ROESY NMR detects spatial proximity between substituents (e.g., chloro group and piperidine protons). Isotopic labeling (e.g., ¹⁵N-piperidine) combined with HSQC/HMBC correlations confirms connectivity. X-ray crystallography remains the gold standard for unambiguous regiochemical determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.